

Morpholine-4-sulfonyl Chloride: A Technical Guide to Reactivity and Stability

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Compound of Interest

Compound Name: Morpholine-4-sulfonyl chloride

Cat. No.: B158431

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Abstract

Morpholine-4-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the morpholine-4-sulfonyl group onto a variety of nucleophilic substrates. This functional group is of significant interest in medicinal chemistry due to its favorable physicochemical properties, including its ability to act as a bioisostere and enhance aqueous solubility. This technical guide provides an in-depth overview of the reactivity and stability of **Morpholine-4-sulfonyl chloride**, supported by experimental protocols and quantitative data. The document also explores the role of morpholine-sulfonyl-containing compounds in modulating key signaling pathways relevant to drug discovery, such as the NLRP3 inflammasome and the SOS1/RAS-mediated pathway.

Chemical Properties and Stability

Morpholine-4-sulfonyl chloride is a white to off-white solid at room temperature. While comprehensive quantitative data on its thermal stability is limited in publicly available literature, its stability is sufficient for its use in a wide range of chemical transformations under typical laboratory conditions.

Table 1: Physical and Stability Data for **Morpholine-4-sulfonyl Chloride**

Property	Value	Reference
Molecular Formula	C ₄ H ₈ ClNO ₃ S	
Molecular Weight	185.63 g/mol	
Appearance	White to off-white solid	
Melting Point	71-74 °C	
Boiling Point	Decomposes	
Flash Point	>110 °C	
Storage Temperature	2-8 °C, under inert atmosphere	
Decomposition	Data not available; decomposes at elevated temperatures. Sensitive to moisture.	[1]

Stability Considerations:

- **Thermal Stability:** While a specific decomposition temperature is not well-documented, sulfonyl chlorides, in general, can undergo thermal decomposition at elevated temperatures. Reactions involving **Morpholine-4-sulfonyl chloride** are typically conducted at or below room temperature to minimize potential degradation.
- **Hydrolytic Stability:** **Morpholine-4-sulfonyl chloride** is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it is crucial to handle the reagent under anhydrous conditions and store it in a tightly sealed container in a dry environment. The low solubility of some aryl sulfonyl chlorides in water can, in some cases, protect them from rapid hydrolysis, allowing for their preparation in aqueous media.[2]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong bases, and water.

Reactivity Profile

The reactivity of **Morpholine-4-sulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a variety of nucleophiles to

form stable sulfonamides, sulfonate esters, and thiosulfonates.

Reaction with Amines (Sulfonamide Formation)

The most common application of **Morpholine-4-sulfonyl chloride** is the sulfonylation of primary and secondary amines to furnish the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-Benzylmorpholine-4-sulfonamide

- Materials:
 - Benzylamine
 - **Morpholine-4-sulfonyl chloride**
 - Triethylamine (Et₃N) or Pyridine
 - Dichloromethane (DCM), anhydrous
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Procedure: a. To a solution of benzylamine (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.2 eq). b. **Morpholine-4-sulfonyl chloride** (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. c. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine. d. The reaction is quenched by the addition of water. e. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. f. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. g. The crude product can be purified by recrystallization or column chromatography on silica gel.

Reaction with Alcohols and Phenols (Sulfonate Ester Formation)

Morpholine-4-sulfonyl chloride reacts with alcohols and phenols in the presence of a base to yield sulfonate esters. The reaction with phenols is generally more facile than with aliphatic alcohols.

General Reaction Scheme:

Experimental Protocol: Synthesis of Phenyl Morpholine-4-sulfonate

- Materials:
 - Phenol
 - **Morpholine-4-sulfonyl chloride**
 - Pyridine, anhydrous
 - Dichloromethane (DCM), anhydrous
 - 1 M Hydrochloric acid (HCl)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Procedure: a. To a solution of phenol (1.0 eq) in anhydrous DCM and pyridine (1.5 eq) at 0 °C is added **Morpholine-4-sulfonyl chloride** (1.1 eq) portion-wise. b. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3-5 hours. c. The reaction is monitored by TLC. Upon completion, the mixture is diluted with DCM. d. The organic layer is washed with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO_3 solution, and brine. e. The organic phase is dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure. f. The resulting crude sulfonate ester is purified by column chromatography or recrystallization.[3]

Reaction with Thiols (Thiosulfonate Formation)

The reaction of **Morpholine-4-sulfonyl chloride** with thiols provides the corresponding thiosulfonates. This reaction is also typically performed in the presence of a base.

General Reaction Scheme:

Experimental Protocol: Synthesis of S-Phenyl Morpholine-4-thiosulfonate

- Materials:
 - Thiophenol
 - **Morpholine-4-sulfonyl chloride**
 - Triethylamine (Et₃N)
 - Diethyl ether or Dichloromethane (DCM), anhydrous
 - Water
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO₄)
- Procedure: a. A solution of thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether is prepared and cooled to 0 °C. b. **Morpholine-4-sulfonyl chloride** (1.0 eq) dissolved in a minimum amount of anhydrous diethyl ether is added dropwise to the stirred solution. c. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. d. The precipitated triethylammonium chloride is removed by filtration. e. The filtrate is washed with water and brine, then dried over anhydrous MgSO₄. f. The solvent is evaporated under reduced pressure to yield the crude thiosulfonate, which can be further purified by chromatography if necessary.

Role in Modulating Signaling Pathways

Derivatives of **Morpholine-4-sulfonyl chloride** have emerged as important scaffolds in the development of modulators of various signaling pathways implicated in disease.

NLRP3 Inflammasome Pathway

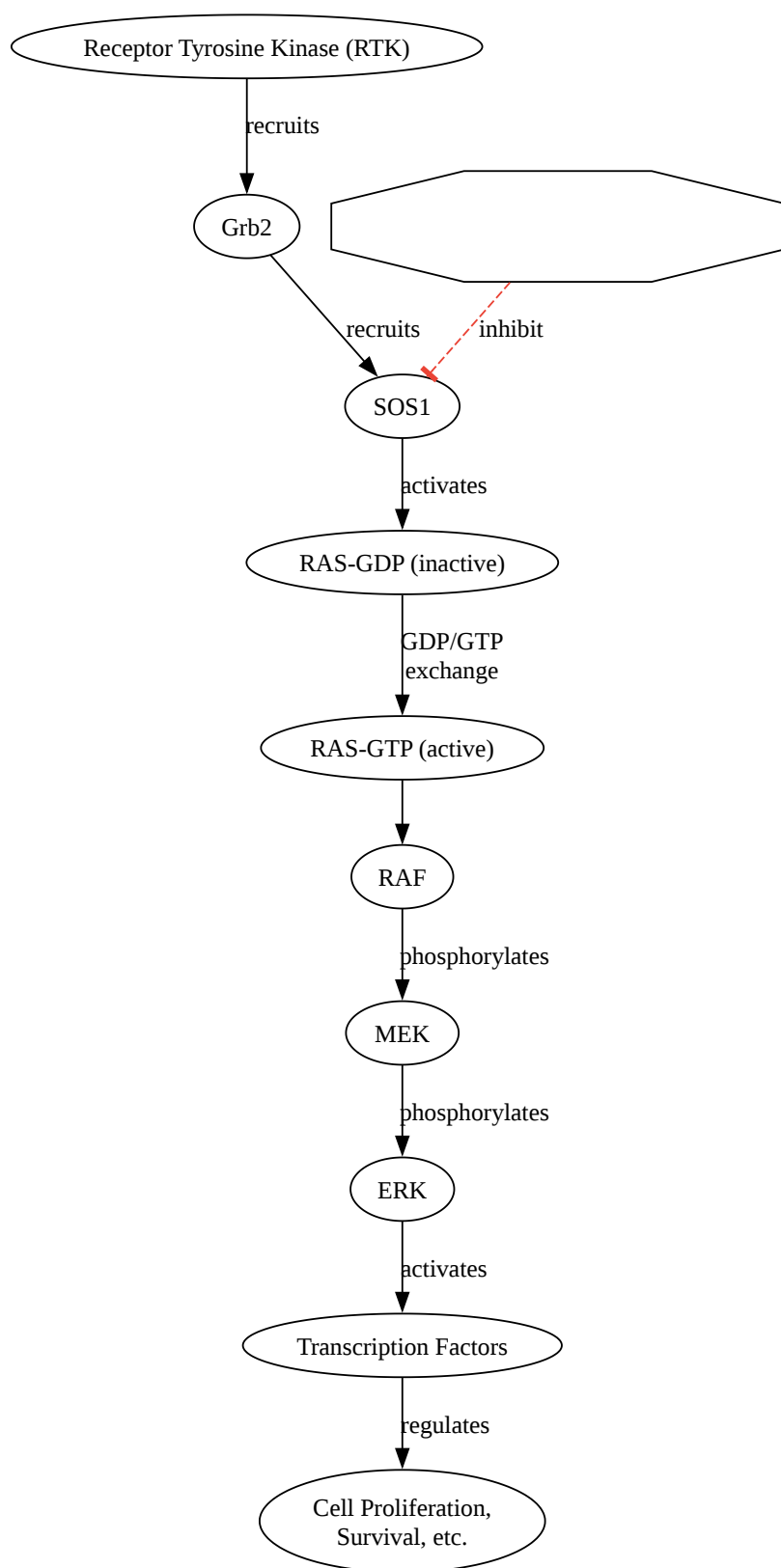
The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1 β and IL-18.[4] Dysregulation of the NLRP3 inflammasome is associated with a range of inflammatory diseases.[4] Compounds containing the morpholine-sulfonyl moiety have been investigated as inhibitors of the NLRP3 inflammasome pathway.



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SOS1/RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS genes are prevalent in many human cancers, leading to constitutive activation of this pathway. Son of sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates RAS proteins. Therefore, inhibiting the SOS1-RAS interaction is a promising therapeutic strategy for cancers driven by RAS mutations. Derivatives of **Morpholine-4-sulfonyl chloride** have been incorporated into molecules designed as SOS1 inhibitors.



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Summary and Outlook

Morpholine-4-sulfonyl chloride is a valuable and reactive building block for the synthesis of sulfonamides and sulfonate esters. Its stability profile necessitates handling under anhydrous conditions to prevent hydrolysis. The morpholine-sulfonyl moiety is a key pharmacophore in the design of inhibitors for critical biological targets, including the NLRP3 inflammasome and the SOS1 protein in the RAS signaling pathway. The experimental protocols provided herein offer a practical guide for the utilization of this reagent in synthetic and medicinal chemistry research. Future investigations into the quantitative thermal stability and broader reactivity of **Morpholine-4-sulfonyl chloride** will further enhance its utility in the development of novel therapeutics.

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